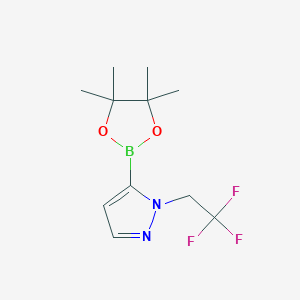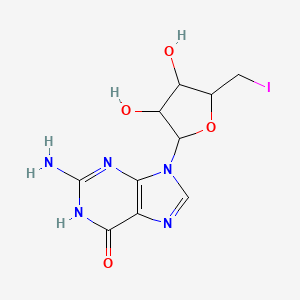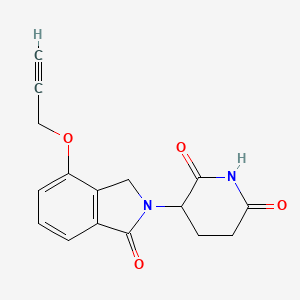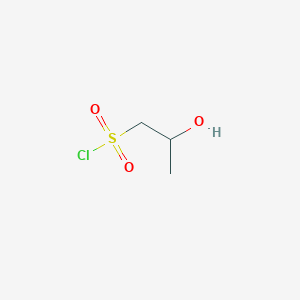
2-Hydroxypropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₇ClO₃S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a hydroxypropane backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropane-1-sulfonyl chloride typically involves the chlorination of 2-hydroxypropane-1-sulfonic acid. One common method is the reaction of 2-hydroxypropane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
C₃H₇O₄S+SOCl₂→C₃H₇ClO₃S+SO₂+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and large-scale synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxypropane-1-sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are often employed.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2-Hydroxypropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for research purposes.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer agents.
Industry: It is employed in the production of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-hydroxypropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It can transfer the sulfonyl group to nucleophiles, forming stable sulfonamide or sulfonate bonds. This reactivity is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on target molecules.
Comparación Con Compuestos Similares
2-Hydroxyethane-1-sulfonyl Chloride: Similar structure but with a shorter carbon chain.
2-Hydroxybutane-1-sulfonyl Chloride: Similar structure but with a longer carbon chain.
Methanesulfonyl Chloride: Lacks the hydroxy group and has a simpler structure.
Uniqueness: 2-Hydroxypropane-1-sulfonyl chloride is unique due to the presence of both a hydroxy group and a sulfonyl chloride group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler sulfonyl chlorides.
Propiedades
Número CAS |
84145-10-8 |
|---|---|
Fórmula molecular |
C3H7ClO3S |
Peso molecular |
158.60 g/mol |
Nombre IUPAC |
2-hydroxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C3H7ClO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3 |
Clave InChI |
XLETZVSHHPTZBK-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


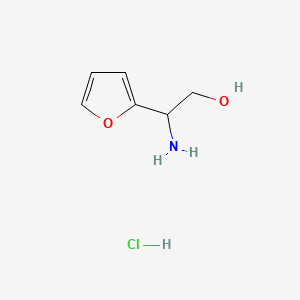

![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
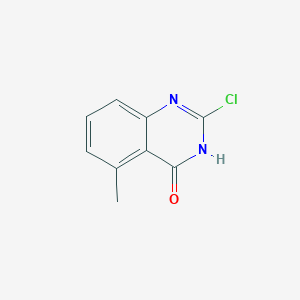
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
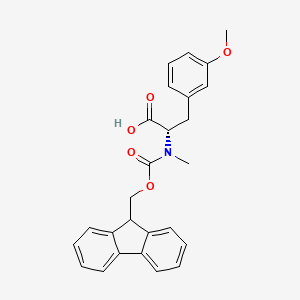
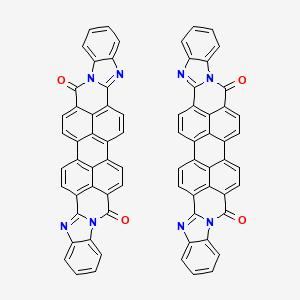
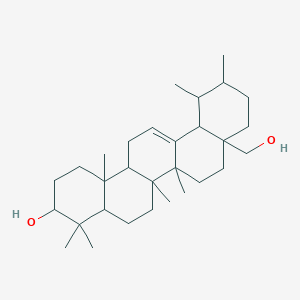


![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
